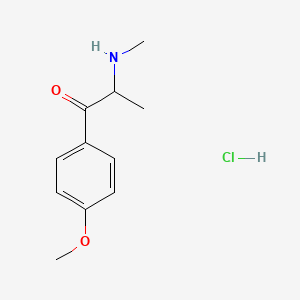

Methoxyphedrine Hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJFAKGYWIXUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681073, DTXSID601348162 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879665-92-6 | |

| Record name | Methoxyphedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879665926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879665-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1F13O4DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways for Methoxyphedrine (B3270568) Hydrochloride

The laboratory synthesis of Methoxyphedrine Hydrochloride, also known as para-methoxymethcathinone (PMMC), can be achieved through several routes, often analogous to the synthesis of other cathinone (B1664624) and amphetamine-type compounds. cerilliant.comglpbio.com These pathways are characterized by their starting materials, the conditions under which the reactions are performed, and the methods used to isolate the final, pure product.

The synthesis of this compound typically begins with commercially available or synthesized precursor compounds. One common strategy involves the use of a substituted propiophenone. For methoxyphedrine, this would be 1-(4-methoxyphenyl)propan-1-one. An alternative approach, detailed in patents for the isomeric methoxyphenamine (B1676417) hydrochloride, starts with o-methoxyphenylacetic acid, which is then converted to o-methoxypropiophenone. google.com

Key synthetic routes often rely on the following precursors and intermediates:

Substituted Phenylacetic Acids: For example, o-methoxyphenylacetic acid can be reacted with acetic anhydride (B1165640) to form the corresponding ketone. google.com

Substituted Propiophenones: Compounds like o-methoxypropiophenone or p-methoxypropiophenone serve as crucial intermediates. google.com

Aminating Agents: Methylamine, often in an alcohol-based solution, is a common reagent for introducing the nitrogen atom required in the final structure. google.comchemicalbook.com

Below is a table of common precursors and their roles in the synthesis.

Table 1: Precursor Compounds in Methoxyphedrine Synthesis| Compound Name | Role in Synthesis |

|---|---|

| o-Methoxyphenylacetic Acid | Starting material, converted to a ketone intermediate. google.com |

| Acetic Anhydride | Reagent used to convert phenylacetic acid to a phenylacetone (B166967) derivative. google.com |

| o-Methoxypropiophenone | Key intermediate that undergoes amination. google.com |

| Methylamine Solution | Source of the methylamino group. google.com |

| (R)-phenylacetylcarbinol | Precursor for the analogous synthesis of ephedrine (B3423809). chemicalbook.com |

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in a research context. Key variables include temperature, pressure, catalyst choice, and reaction time.

One patented method for the synthesis of the related methoxyphenamine hydrochloride involves the catalytic hydrogenation of o-methoxypropiophenone in the presence of a methylamino alcohol solution. google.com The reaction is performed in an autoclave under hydrogen pressure. Another patented method avoids the use of expensive and dangerous hydrogenation gas by using sodium borohydride (B1222165) or potassium borohydride as a reducing agent. google.com

The final step in these syntheses is the conversion of the free base into its hydrochloride salt. This is typically achieved by dissolving the base in a suitable organic solvent and introducing dry hydrogen chloride gas or a solution of hydrochloric acid until the pH is acidic. google.comgoogle.com

Table 2: Example Reaction Conditions for Synthesis of Methoxyphenamine Hydrochloride

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | o-Methoxypropiophenone | google.com |

| Reagent | 33% Methylamino alcohol solution | google.com |

| Catalyst | 1% Pt/C | google.com |

| Solvent | Methanol (B129727) | google.com |

| Reaction Temperature | 60°C | google.com |

| Hydrogen Pressure | 2.5 MPa | google.com |

| Reaction Time | 8 hours | google.com |

| Final Yield | 68.5% | google.com |

Achieving research-grade purity requires effective purification and isolation techniques. After the synthesis reaction, the crude product is isolated, often as the hydrochloride salt, which tends to be a crystalline solid. chemicalbook.com

Common purification steps include:

Filtration: The initial crude product, precipitated as a salt, is separated from the reaction mixture by filtration. google.com

Washing: The filtered solid (filter cake) is washed with a solvent in which the desired product is poorly soluble but impurities are soluble, such as acetone. google.com

Recrystallization: This is a crucial step for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695), toluene (B28343), or ethyl acetate) and allowed to cool slowly, forming pure crystals. google.com

Chromatography: For highly pure analytical standards or in cases where recrystallization is insufficient, chromatographic techniques such as column chromatography can be employed. Related compounds like ephedrine have been purified from raw materials using methods like expanded bed adsorption with cation exchange resins. nih.govgoogle.com

The choice of recrystallization solvent is critical and is determined experimentally to provide a high recovery of pure crystals. For methoxyphenamine hydrochloride, solvents such as ethanol and toluene have been found to be effective. google.com

Reaction Conditions and Yield Optimization in Research Settings

Design and Synthesis of Methoxyphedrine Analogues and Homologues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. nih.govresearchgate.net For synthetic cathinones like methoxyphedrine, SAR studies involve systematically altering parts of the molecule and evaluating the effects of these changes. nih.gov This allows researchers to identify key structural features responsible for a compound's actions. The design and synthesis of analogues focus on three main areas: the phenyl ring, the alpha-carbon, and the nitrogen atom. nih.govcornell.eduhealthvermont.gov

The phenyl ring of the cathinone structure is a common target for modification. The type and position of substituents on this ring can significantly alter a compound's properties. In methoxyphedrine, the key feature is the methoxy (B1213986) group at the 4-position (para-position) of the phenyl ring.

SAR studies explore a variety of substitutions to probe the effects of electronics and sterics. nih.gov Legal and regulatory documents often define entire classes of cathinone derivatives based on possible phenyl ring substitutions. cornell.eduhealthvermont.gov

Table 3: Potential Phenyl Ring Modifications for SAR Studies

| Modification Type | Example Substituent | Potential Effect |

|---|---|---|

| Alkoxy | Methoxy (as in methoxyphedrine), Ethoxy | Alters electronic properties and potential for hydrogen bonding. cornell.eduhealthvermont.gov |

| Alkyl | Methyl, Ethyl | Increases lipophilicity. cornell.eduhealthvermont.gov |

| Halide | Fluoro, Chloro, Bromo | Modifies electronic profile and metabolic stability. cornell.eduhealthvermont.gov |

| Alkylenedioxy | Methylenedioxy (as in Methylone) | Creates a bicyclic ring system, significantly altering shape and polarity. cornell.eduhealthvermont.gov |

| Bioisosteric Replacement | Replacing the phenyl ring with other aromatic heterocycles (e.g., thiophene, pyridine) or saturated 3D structures. | Aims to improve properties by mimicking the phenyl ring's function while changing other characteristics. drughunter.comrsc.org |

The ethylamine (B1201723) side chain of methoxyphedrine offers two other key points for modification: the alpha-carbon (the carbon atom adjacent to the phenyl ring) and the terminal nitrogen atom.

Alpha-Carbon Modifications: The cathinone structure features a methyl group at the alpha-position. Altering the size of this alkyl substituent is a common strategy in SAR studies. For example, increasing the chain length from a methyl to an ethyl group (producing a butinone derivative) can impact potency and selectivity. nih.gov

Nitrogen Atom Alterations: The secondary amine (a methylamino group) in methoxyphedrine is crucial for its properties. Modifications at this site include:

Varying N-Alkyl Substituents: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) or removing it entirely (to a primary amine) can drastically change activity. nih.gov

Inclusion in a Cyclic Structure: The nitrogen atom can be incorporated into a heterocyclic ring, such as a pyrrolidine (B122466) ring. This conformational constraint leads to a distinct class of cathinone analogues (pyrovalerones) with different pharmacological profiles. nih.govcornell.edu

These systematic modifications are fundamental to the process of drug design and the investigation of molecular mechanisms of action. researchgate.netnumberanalytics.com

Stereoselective Synthesis of Enantiomers

Methoxyphedrine possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-methoxyphedrine and (R)-methoxyphedrine. The three-dimensional arrangement of atoms can significantly influence a molecule's biological activity. nih.govunodc.org Therefore, methods to selectively synthesize a single enantiomer are of great interest in chemical and pharmaceutical research. americanpharmaceuticalreview.comub.edu

Asymmetric synthesis aims to produce a single enantiomer or diastereomer in predominance. uwindsor.ca For a compound like methoxyphedrine, this can be approached in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a reaction before being removed, yielding an enantiomerically enriched product. york.ac.uk

Chiral Catalysts: An enantiomerically pure catalyst can create a chiral environment for a reaction, favoring the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed. ptfarm.pl

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For instance, derivatives of naturally occurring amino acids or alkaloids with similar stereochemical structures could potentially be modified to produce a specific methoxyphedrine enantiomer. ub.edu

A common and practical method for obtaining single enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers) is chiral resolution . wikipedia.orgresearchgate.net This process involves separating the enantiomers. One established technique is the crystallization of diastereomeric salts. wikipedia.orgardena.com This involves reacting the racemic methoxyphedrine, which is a base, with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid or mandelic acid. wikipedia.orgrsc.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. ardena.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the desired pure enantiomer of methoxyphedrine.

Another powerful technique for chiral resolution is chiral column chromatography , particularly high-performance liquid chromatography (HPLC). iupac.orgrsc.org In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for their isolation. iupac.org

Synthesis of Deuterated Standards and Internal Controls for Analytical Research

In quantitative analytical chemistry, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accuracy and precision. clearsynth.comscioninstruments.com An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the detector. scioninstruments.com Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the gold standard for this purpose. clearsynth.comlcms.cz

The synthesis of deuterated methoxyphedrine is essential for its use as an internal standard in research and forensic analysis. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing one or more hydrogen atoms with deuterium results in a compound with a slightly higher mass, which is easily detected by a mass spectrometer, but with nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte. nih.gov

General strategies for the synthesis of deuterated compounds include:

Hydrogen-Deuterium (H-D) Exchange: This method involves exposing the target molecule or a precursor to a deuterium source, such as deuterated water (D₂O), often in the presence of a catalyst like palladium on carbon (Pd/C). researchgate.netmdpi.com This can facilitate the exchange of specific hydrogen atoms for deuterium atoms.

Reduction with Deuterated Reagents: Using deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium atoms at specific positions during the synthesis. For example, the reduction of a carbonyl group to a hydroxyl group would incorporate a deuterium atom onto that carbon. researchgate.net

Starting from Deuterated Precursors: The synthesis can begin with commercially available building blocks that are already deuterated at specific positions. researchgate.net These labeled precursors are then carried through the synthetic route to produce the final deuterated methoxyphedrine.

For methoxyphedrine, deuterium labeling could be targeted at various positions, such as the methoxy group on the phenyl ring or the methyl group on the nitrogen atom. The choice of labeling position depends on the synthetic feasibility and the need to avoid positions that might undergo exchange during analysis. The synthesis involves standard chemical reactions, such as protection of functional groups, reaction with deuterated reagents, and subsequent deprotection to yield the final labeled product. nih.gov

Investigation of Potential By-products and Impurities from Synthesis

During the chemical synthesis of any compound, the formation of by-products and impurities is common. ijprajournal.com These can arise from incomplete reactions, side reactions, or the presence of contaminants in the starting materials or reagents. ijprajournal.comnih.gov Identifying and characterizing these impurities is critical for quality control and for forensic purposes, as the impurity profile can provide clues about the synthetic route used. nih.govnih.gov

The synthesis of methoxyphedrine is structurally analogous to that of other cathinones like mephedrone (B570743) and amphetamines like para-methoxymethamphetamine (PMMA). Therefore, the impurities found in the synthesis of these related compounds can provide insight into the potential by-products of methoxyphedrine production.

A study on the synthesis of PMMA, which shares the 4-methoxy-substituted phenyl ring with methoxyphedrine, identified several route-specific impurities when using the Leuckart reaction. nih.gov Similarly, extensive research on methamphetamine synthesis from ephedrine or pseudoephedrine precursors has identified characteristic impurities for different synthetic methods like the Nagai, Emde, and Moscow routes. researchgate.netnih.gov

Potential by-products and impurities in methoxyphedrine synthesis can be categorized as follows:

Unreacted Starting Materials and Intermediates: The final product may contain residual amounts of the initial precursors, such as 1-(4-methoxyphenyl)propan-1-one or its halogenated intermediates. the-ltg.org

Products of Side Reactions:

Aziridines: In syntheses starting from an ephedrine-like precursor, intramolecular cyclization can lead to the formation of 1,2-dimethyl-3-(4-methoxyphenyl)aziridine. nih.gov

Naphthalenes: Under certain acidic and high-temperature conditions, condensation reactions can occur, forming substituted naphthalenes like 1-benzyl-3-methylnaphthalene (B13347132) and 1,3-dimethyl-2-phenylnaphthalene, with a methoxy group on the phenyl ring. nih.gov

Over-reduction or Incomplete Reaction Products: If the synthesis involves the reduction of a ketone, the corresponding alcohol, 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol, may be present as an impurity. nih.gov

Dimers and Condensation Products: Self-condensation of the starting material or intermediates can lead to the formation of larger, dimeric impurities.

The analysis and identification of these impurities are typically performed using techniques like GC-MS, which separates the different components of a mixture and provides their mass spectra for structural elucidation. researchgate.netresearchgate.net

Pre Clinical Pharmacological Characterization and Mechanistic Studies

In Vitro Receptor Binding and Neurotransmitter Transporter Affinity Profiling

Methoxyphedrine (B3270568), also known as methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic cathinone (B1664624) derivative. wikipedia.org Its pharmacological activity is primarily defined by its interactions with the plasma membrane transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). In vitro studies using transporter-transfected human embryonic kidney (HEK 293) cells have been employed to determine the potency of methoxyphedrine as an inhibitor of monoamine uptake.

Preclinical data indicate that methoxyphedrine is a weak inhibitor of the dopamine transporter. wikipedia.org In competitive inhibition assays, it demonstrated a half-maximal inhibitory concentration (IC50) of approximately 506 nM at the human dopamine transporter (hDAT). nih.gov This relatively lower potency at DAT compared to other monoamine transporters is a key feature of its pharmacological profile.

In contrast to its effects on DAT, methoxyphedrine has been identified as a potent inhibitor of the serotonin transporter. wikipedia.org Studies have reported an IC50 value of approximately 120 nM at the human serotonin transporter (hSERT). nih.gov The compound's higher affinity for SERT over DAT is highlighted by a DAT/SERT inhibition ratio of less than one (approximately 0.24), indicating a preference for serotonergic systems. wikipedia.orgnih.govsmw.ch This profile suggests a mechanism of action with significant serotonergic activity.

Methoxyphedrine also acts as a potent inhibitor of the norepinephrine transporter. wikipedia.org While specific IC50 values for inhibition are not as consistently reported as for DAT and SERT, its functional activity as a potent norepinephrine releaser (discussed in section 3.2) implies a strong interaction with NET. wikipedia.org This classifies methoxyphedrine as a potent serotonin and norepinephrine transporter inhibitor. wikipedia.orgmdpi.com

Table 1: In Vitro Inhibition of Human Monoamine Transporters by Methoxyphedrine Data derived from studies on transporter-transfected HEK 293 cells.

| Transporter | Inhibition Potency (IC50) [nM] | Reference |

|---|---|---|

| Dopamine Transporter (DAT) | 506 | nih.gov |

| Serotonin Transporter (SERT) | 120 | nih.gov |

| Norepinephrine Transporter (NET) | Potent Inhibitor | wikipedia.org |

In the reviewed preclinical literature, there is a lack of significant evidence documenting the binding affinity of methoxyphedrine hydrochloride for other major central nervous system receptor systems, such as histaminergic, cholinergic, or opioid receptors. The primary focus of research has been on its potent effects within the monoaminergic systems.

Affinity for Adrenergic and Serotonergic Receptor Subtypes in Pre-clinical Models

Neurochemical Release and Uptake Assays in Synaptosomal and Brain Slice Preparations

In addition to blocking neurotransmitter reuptake, many synthetic cathinones function as transporter substrates, meaning they can induce the reverse transport or efflux of neurotransmitters from the presynaptic neuron. nih.gov This action is typically investigated using assays with synaptosomes, which are isolated, sealed presynaptic nerve terminals that retain the molecular machinery for neurotransmitter uptake and release. nih.govsemanticscholar.org

Methoxyphedrine has been identified as a substrate-type monoamine releasing agent, also known as a triple releasing agent (TRA). wikipedia.orgwikipedia.org It induces the efflux of dopamine, serotonin, and norepinephrine. Assays using rat brain synaptosomes preloaded with radiolabeled monoamines have been used to quantify this effect, with the results expressed as the half-maximal effective concentration (EC50) required to elicit neurotransmitter release.

Methoxyphedrine was found to be a potent releaser at the norepinephrine and serotonin transporters, with a weaker releasing effect at the dopamine transporter. wikipedia.org

Table 2: Monoamine Release from Rat Brain Synaptosomes Induced by Methoxyphedrine Data represents the concentration required to produce 50% of the maximal release effect (EC50).

| Released Neurotransmitter | Associated Transporter | Release Potency (EC50) [nM] | Reference |

|---|---|---|---|

| Norepinephrine | NET | 111 | wikipedia.org |

| Serotonin | SERT | 120 - 195 | wikipedia.org |

| Dopamine | DAT | 506 - 881 | wikipedia.org |

Modulation of Monoamine Neurotransmitter Release

Preclinical research indicates that methoxyphedrine functions as a monoamine releasing agent. Like other substituted cathinones, it acts as a substrate for the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov By acting as a transportable substrate, methoxyphedrine can enter the presynaptic neuron and induce the reverse transport, or efflux, of monoamine neurotransmitters from the cytoplasm into the synaptic cleft. nih.gov This action increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing monoaminergic neurotransmission. This mechanism classifies it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a profile common to many psychoactive substances.

Efficacy as a Reuptake Inhibitor of Monoamines

In addition to promoting neurotransmitter release, methoxyphedrine also functions as a monoamine reuptake inhibitor by competing with endogenous neurotransmitters for binding to the monoamine transporters. In vitro studies have shown that methoxyphedrine is a potent inhibitor at the serotonin transporter (SERT) and norepinephrine transporter (NET), but a weak inhibitor at the dopamine transporter (DAT). wikipedia.org This profile distinguishes it from some other psychostimulants that may show a higher preference for catecholamine transporters. wikipedia.org

Studies on the related compound mexedrone (B10764521), an alpha-methoxy derivative of mephedrone (B570743), found it to be a weak, non-selective reuptake inhibitor at all three transporters. nih.govwikipedia.org The inhibitory potencies (IC₅₀ values), which represent the concentration of the drug required to inhibit 50% of transporter activity, have been determined in preclinical assays for methoxyphedrine analogs.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Mexedrone | 6,844 | 8,869 | 5,289 | wikipedia.org |

| N-methoxymephedrone | 6,090 | 3,430 | 3,310 | nih.gov |

| Mephedrone (4-MMC) | 5,900 | 1,900 | 19,300 | meduniwien.ac.at |

Concentration-Response Relationships in Neurotransmitter Flux

The ability of methoxyphedrine to induce neurotransmitter release is concentration-dependent. The potency of a compound as a releasing agent is typically quantified by its EC₅₀ value, which is the concentration that elicits 50% of the maximum possible neurotransmitter efflux. For methoxyphedrine (methedrone), it has been identified as a releasing agent for all three monoamines. A study on its close isomer, N-methoxymephedrone, found it to be a fully efficacious substrate-type releasing agent at all three transporters, with EC₅₀ values in the low micromolar range. nih.gov In contrast, mexedrone showed no releasing activity at DAT and NET, and only weak activity at SERT. nih.govljmu.ac.uk

One database reports EC₅₀ values for methoxyphedrine (methedrone) of 12.5 nM for the dopamine transporter and 3860.0 nM for the serotonin transporter, although the high potency at DAT appears inconsistent with its characterization as a weak DAT inhibitor.

| Compound | DAT Release EC₅₀ (µM) | NET Release EC₅₀ (µM) | SERT Release EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-methoxymephedrone | Low µM range | Low µM range | Low µM range | nih.govljmu.ac.uk |

| Mexedrone | Inactive | Inactive | 2.5 | nih.govljmu.ac.uk |

Enzymatic Biotransformation and Metabolic Profiling in Pre-clinical Systems

The biotransformation of methoxyphedrine is critical for its clearance and the potential formation of active metabolites. Preclinical studies, primarily using in vitro models, have begun to elucidate its metabolic fate.

Cytochrome P450-Mediated Metabolism (in vitro/animal hepatic microsomes)

Phase I metabolism of methoxyphedrine is primarily mediated by the cytochrome P450 (CYP) enzyme system located in the liver. researchgate.netnih.gov In vitro studies using human liver microsomes have identified the specific CYP isoforms responsible for its biotransformation. Research on methoxymethcathinone isomers has shown that the key metabolic pathways of hydroxylation and demethylation are primarily catalyzed by the CYP2D6 isoform. researchgate.net This is consistent with findings for the closely related compound mephedrone, where CYP2D6 was also identified as the main enzyme responsible for its phase I metabolism. researchgate.netnih.gov

For the related compound mexedrone, studies with recombinant CYP450 isoforms showed that CYP2C19 was involved in forming both hydroxylated and dealkylated metabolites, while CYP2D6 and CYP1A2 were involved only in hydroxylation reactions. nih.govunife.it

Glucuronidation and Sulfation Pathways in Animal Models

Following phase I metabolism, the resulting metabolites, which are often more polar, can undergo phase II conjugation reactions to further increase their water solubility and facilitate excretion. The most common phase II pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). researchgate.net

While specific studies on the phase II metabolism of methoxyphedrine are limited, research on the related compound methylone provides insight. In rats, the ring-opened metabolites of methylone, such as 4-hydroxy-3-methoxymethcathinone, were found to be excreted mainly as glucuronide and/or sulfate (B86663) conjugates. nih.gov This suggests that the hydroxylated metabolites of methoxyphedrine would similarly serve as substrates for UGT and SULT enzymes in animal models, leading to the formation of glucuronide and sulfate conjugates.

Identification and Characterization of Pre-clinical Metabolites

In vitro studies using human liver microsomes and human liver cytosol have successfully identified several phase I metabolites of methoxyphedrine (methedrone). nih.gov These metabolites are formed through several key metabolic reactions:

N-demethylation: Removal of the methyl group from the nitrogen atom.

O-demethylation: Removal of the methyl group from the methoxy (B1213986) group on the phenyl ring, resulting in a hydroxylated metabolite. nih.govoup.com

Hydroxylation: Addition of a hydroxyl group to the phenyl ring. nih.gov

Reduction of the ketone group: Conversion of the β-keto group to a secondary alcohol. nih.gov

Studies have identified five distinct phase I metabolites of methedrone, with three being reported for the first time in a 2015 study. nih.gov In analyses from fatal intoxication cases, both an N-desmethylmetabolite and a metabolite resulting from O-demethylation of the para-methoxy group were identified. oup.com The metabolism of the related compound mephedrone follows similar pathways, leading to metabolites such as nor-mephedrone (from N-demethylation), hydroxytolyl-mephedrone (from hydroxylation), and dihydro-mephedrone (from ketone reduction). researchgate.netnih.gov

Role of Other Phase I and Phase II Enzymes in Metabolism Research

The metabolism of methoxyphedrine (PMMA) is extensive, involving several enzymatic pathways. The primary route of metabolism is O-demethylation, a Phase I reaction, to produce its main metabolite, 4-hydroxymethamphetamine (pholedrine). oup.comresearchgate.net Research has identified the human hepatic cytochrome P450 (P450) enzyme CYP2D6 as the major catalyst in this biotransformation. oup.comnih.gov The rate of this metabolic conversion is significantly influenced by genetic variations in the CYP2D6 enzyme; individuals with genotypes corresponding to ultrarapid metabolizers convert PMMA more extensively than poor metabolizers. researchgate.netresearchgate.net

Beyond the principal role of CYP2D6, other enzymes are implicated in the metabolic profile of PMMA. Minor metabolic pathways lead to the formation of para-methoxyamphetamine (PMA) through N-dealkylation, as well as other metabolites like 4-hydroxyamphetamine and dihydroxymethamphetamine (di-OH-MA). oup.comresearchgate.netresearchgate.net

Notably, research indicates that PMMA also interacts with non-CYP Phase I enzymes. Specifically, it has an inhibitory effect on the enzyme monoamine oxidase A (MAO-A). release.org.uk MAO-A is crucial for breaking down monoamine neurotransmitters, and its inhibition can significantly alter neurochemical balances. release.org.uk This interaction represents a distinct mechanistic pathway separate from the P450 system. The hydroxylated metabolites produced during Phase I reactions, such as pholedrine, would subsequently be candidates for Phase II conjugation reactions, which increase water solubility to facilitate excretion from the body.

Pre-clinical Behavioral Pharmacology in Animal Models

The behavioral effects of methoxyphedrine have been characterized in various preclinical animal models to understand its psychoactive profile. These studies typically involve assessing locomotion, stereotypy, and the subjective effects of the compound through drug discrimination paradigms. nih.gov

Assessment of Locomotor Activity and Stereotypy in Rodents

In rodent models, methoxyphedrine (PMMA) has been shown to produce a dose-dependent increase in locomotor activity. omicsonline.org However, its potency as a locomotor stimulant is considered lower than that of classical stimulants; one report notes its potency is approximately six times less than (+)-amphetamine. federalregister.gov In addition to general increases in movement, some studies have observed the induction of stereotypies, which are repetitive, non-functional behaviors such as focused grooming. One study in mice demonstrated that a high dose of PMMA (30 mg/kg) produced a significant increase in locomotor activity, an effect that was attenuated by pretreatment with a dopamine D1 receptor antagonist, suggesting the involvement of the dopaminergic system. omicsonline.org

Table 1: Effect of Methoxyphedrine (PMMA) on Locomotor Activity in Mice Data sourced from a study investigating PMMA-induced hyperlocomotion. omicsonline.org

| Treatment Group | Mean Total Activity Counts (120 min) | Significance vs. Control |

|---|---|---|

| Vehicle (Control) | ~1500 | N/A |

| PMMA (10 mg/kg) | ~2000 | Not Significant |

Investigation of Potential Neurotoxicological Profiles in Pre-clinical Models

Preclinical research has investigated the potential neurotoxicity of methoxyphedrine (PMMA). Studies in rodents suggest that PMMA can induce both serotonergic and dopaminergic neurotoxicity, although its potency in this regard may be lower than that of MDMA. nih.gov The mechanisms underlying this toxicity are thought to be linked to its metabolism and its ability to cause oxidative stress. researchgate.net

One study in mice examined specific neurochemical changes following PMMA administration. jneuropsychiatry.org The results showed that PMMA injections led to significant increases in nitric oxide derivatives (NOx), a marker of cellular stress, in certain brain regions. It is suggested that the neurotoxicity of PMMA may be mediated by its metabolites, particularly catechol compounds like dihydroxymethamphetamine, which can be further activated to neurotoxic conjugates. researchgate.netresearchgate.net However, research comparing PMMA to MDMA found that the formation of this specific catechol metabolite was significantly lower from PMMA, suggesting that other factors may be more central to its toxic profile. researchgate.net

Table 3: Neurochemical Effects of Methoxyphedrine (PMMA) Injection in Mouse Brain Tissue Data sourced from a study investigating the neurotoxic effects of designer drugs.

| Brain Region | Biomarker | Effect of PMMA Injection |

|---|---|---|

| Brain Stem | Nitric Oxide Derivatives (NOx) | Significant Increase |

| Striatum | Nitric Oxide Derivatives (NOx) | Significant Increase |

| Striatum | Lipid Peroxidation (LPO) | No Significant Change |

Analytical Chemistry and Detection Methodologies in Research

Chromatographic Techniques for Identification and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For methoxyphedrine (B3270568) hydrochloride, several chromatographic techniques are employed to ensure accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique used for the identification of designer stimulants. umich.edu In the analysis of compounds structurally related to methoxyphedrine, such as other phenethylamines, GC-MS has proven to be a reliable method. umich.edu Method development often involves optimizing parameters such as the type of capillary column, temperature programming, and carrier gas flow rate to achieve the best separation. For instance, a common setup might use a capillary column like an HP-5MS®, with helium as the carrier gas. scielo.br The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that are crucial for structural identification. scielo.br For many stimulants, derivatization is a necessary step to improve their volatility and thermal stability, making them suitable for GC-MS analysis. umich.edu

Table 1: Illustrative GC-MS Parameters for Amine-Based Stimulant Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS® (15 m, 0.20 mm i.d., 0.33 µm film thickness) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of multiple illicit drugs in biological matrices like urine. nih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netwikipedia.org A validated method for the detection of numerous "bath salts," including compounds structurally similar to methoxyphedrine, has been established using LC-MS/MS. scispace.com The validation process for such methods typically includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For example, a method might be validated over a concentration range of 0.5–100 ng/mL, demonstrating good linearity with a correlation coefficient (r²) greater than 0.99. scispace.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of drugs of abuse. taylorfrancis.comopenaccessjournals.com When coupled with a suitable detector, such as a UV-visible or a mass spectrometer, HPLC can provide both qualitative and quantitative data. openaccessjournals.com For the analysis of ephedrine (B3423809) alkaloids, which are structurally related to methoxyphedrine, a simple and sensitive HPLC method using a perfluorooctyl column has been developed. nih.gov The mobile phase in such methods is often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The choice of column and mobile phase is critical for achieving the desired separation. taylorfrancis.com

Table 2: Example HPLC Method Parameters for Alkaloid Analysis

| Parameter | Value |

|---|---|

| Column | Perfluorooctyl stationary phase |

| Mobile Phase | Acetonitrile and 15 mM ammonium (B1175870) trifluoroacetate |

| Elution Mode | Isocratic |

| Detection | UV or Mass Spectrometry |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a valuable "green" alternative to traditional normal-phase and reversed-phase chromatography, particularly for the separation of chiral compounds. chromatographyonline.comwikipedia.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol (B129727). chromatographyonline.com This technique offers advantages such as faster analysis times and reduced organic solvent consumption. americanpharmaceuticalreview.com While its primary application has been in chiral separations, SFC is increasingly being used for achiral analysis as well, offering orthogonal selectivity to reversed-phase HPLC. americanpharmaceuticalreview.com The instrumentation for SFC is similar to that of HPLC, but with the addition of a back-pressure regulator to maintain the mobile phase in a supercritical state. wikipedia.org

Spectroscopic Characterization Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules and confirming their purity. ebsco.comwikipedia.org Both ¹H and ¹³C NMR are routinely used to provide detailed information about the molecular structure. wikipedia.org For a compound like methoxyphedrine hydrochloride, the ¹H NMR spectrum would show distinct signals for the protons in different chemical environments, such as the aromatic protons, the methoxy (B1213986) group protons, and the protons on the aliphatic chain. The chemical shifts, splitting patterns, and integration of these signals allow for the complete assignment of the proton structure. For instance, ¹H NMR data for a similar compound, 4-methoxymethcathinone (4-MMC) hydrochloride, has been reported with specific chemical shifts for its protons. uts.edu.au NMR can also be used to identify and quantify impurities, making it a crucial tool for quality control. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxymethcathinone (4-MMC) Hydrochloride |

| Ephedrine |

| Acetonitrile |

| Methanol |

| Helium |

| Carbon Dioxide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. forensicresources.org The resulting IR spectrum provides a unique molecular "fingerprint." For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The analysis, typically performed using an Attenuated Total Reflectance (ATR) accessory, allows for rapid analysis of the solid powder with minimal sample preparation. spectroscopyonline.com Key expected absorptions in the IR spectrum of this compound would include:

C=O (Ketone): A strong absorption band typically found in the region of 1650-1700 cm⁻¹.

Aromatic C=C: Peaks in the 1450-1600 cm⁻¹ region indicating the presence of the benzene (B151609) ring.

C-O (Aryl Ether): Stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

N-H (Secondary Amine Salt): A broad absorption band in the 2400-2800 cm⁻¹ range, which is characteristic of an amine hydrochloride salt. researchgate.net

C-H (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are found just below 3000 cm⁻¹. researchgate.net

The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule, which is highly useful for distinguishing it from other structurally similar compounds. forensicresources.org Comparing the acquired spectrum of an unknown sample to a reference spectrum of this compound allows for its conclusive identification. forensicresources.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound dissolved in a transparent solvent. This technique is particularly useful for quantitative analysis and for assessing the purity of a substance. oecd.orgresearchgate.net The absorption of UV light is due to electronic transitions within the molecule, primarily associated with the aromatic ring and the carbonyl group in methoxyphedrine.

When analyzed by UV-Vis spectroscopy, methoxyphedrine exhibits distinct absorption maxima (λmax). caymanchem.com These maxima can be used to quantify the concentration of the compound in a solution by applying the Beer-Lambert law. The analysis is typically conducted using a double-beam spectrophotometer to ensure accuracy by correcting for solvent absorption. mhlw.go.jpnihs.go.jp

Table 1: UV Absorption Maxima for Methoxyphedrine

| Property | Value | Source |

|---|---|---|

| λmax 1 | 223 nm | caymanchem.com |

| λmax 2 | 286 nm | caymanchem.com |

The presence of a single, well-defined peak or set of peaks at the expected wavelengths can also serve as an indicator of the sample's purity. The appearance of unexpected peaks may suggest the presence of impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. nih.govmdpi.com This capability allows for the determination of a molecule's elemental composition from its exact mass, which is a critical step in identifying unknown compounds and confirming the structure of synthesized materials. americanpharmaceuticalreview.comnih.gov

For this compound, HRMS analysis is typically performed on the protonated molecule, [M+H]⁺. The high mass accuracy (typically below 5 ppm deviation) provided by instruments like Time-of-Flight (TOF) or Orbitrap Fourier-transform mass spectrometers allows for the unambiguous determination of the elemental formula. nih.govnih.gov This high resolution is crucial for distinguishing the analyte from isobaric interferences, especially in complex matrices. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Methoxyphedrine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | caymanchem.com |

| Monoisotopic Mass of Free Base | 193.1103 u | Calculated |

| Exact Mass of Protonated Ion [M+H]⁺ | 194.1179 u | Calculated |

| Elemental Composition | C=11, H=16, N=1, O=2 | Calculated |

By comparing the experimentally measured exact mass to the theoretical mass calculated for the proposed formula (C₁₁H₁₆NO₂⁺), researchers can confirm the identity of methoxyphedrine with a high degree of confidence. americanpharmaceuticalreview.com Further analysis using tandem mass spectrometry (HR-MS/MS) can provide structural information by analyzing the fragmentation patterns of the parent ion. americanpharmaceuticalreview.com

Sample Preparation Strategies for Complex Biological Matrices in Research

The analysis of methoxyphedrine in biological samples such as blood, plasma, or urine presents a significant challenge due to the complexity of the matrix. scispace.comresearchgate.net These matrices contain numerous endogenous substances (e.g., proteins, salts, lipids) that can interfere with the analysis and damage analytical instrumentation. scispace.com Therefore, a robust sample preparation step is required to isolate the analyte of interest from these interferences, a process often referred to as matrix cleanup. scispace.comresearchgate.net The primary goals of sample preparation are to remove interfering components, concentrate the analyte, and transfer it into a solvent compatible with the analytical system. slideshare.net

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.orgresearchgate.net The choice of solvent and the pH of the aqueous phase are critical for efficient extraction. kjhil.com

For the extraction of methoxyphedrine, which is a basic compound, from a biological fluid like urine or plasma, the following general procedure is applied:

pH Adjustment: The pH of the aqueous sample is adjusted to a basic value (typically pH > 9) using a base such as ammonium hydroxide. This converts the this compound salt into its free base form, which is more soluble in organic solvents.

Solvent Addition and Mixing: An immiscible organic solvent, such as ethyl acetate, diethyl ether, or a mixture like hexane/isoamyl alcohol, is added to the sample. wikipedia.orgnih.gov The mixture is then thoroughly vortexed or shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. wikipedia.org

Phase Separation: The mixture is centrifuged to separate the two liquid layers cleanly. nih.gov

Collection and Evaporation: The upper organic layer containing the analyte is carefully removed and transferred to a clean tube. This process may be repeated with fresh solvent to improve recovery. researchgate.net The collected organic solvent is then evaporated to dryness under a gentle stream of nitrogen.

Reconstitution: The dried residue is redissolved in a small volume of a solvent suitable for the subsequent chromatographic analysis. chromatographyonline.com

This method is effective at removing water-soluble interferences and can provide a concentrated, clean sample. kjhil.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a more modern and often more efficient and selective alternative to LLE. researchgate.net It utilizes a solid sorbent material packed into a cartridge or column to retain the analyte, which is later eluted with a specific solvent. scpscience.com The choice of sorbent is based on the chemical properties of the analyte and the matrix. For a basic compound like methoxyphedrine, a cation-exchange or a reversed-phase (e.g., C18) sorbent can be used. chromatographyonline.com

A typical SPE protocol involves four key steps: scpscience.com

Conditioning: The sorbent is activated by washing it with a solvent like methanol, followed by an equilibration step with water or a buffer. chromatographyonline.com This prepares the sorbent to receive the sample.

Sample Loading: The pre-treated biological sample (e.g., diluted urine) is passed through the cartridge. The analyte and some endogenous compounds bind to the sorbent.

Washing: The cartridge is washed with one or more solvents to remove weakly bound interferences while the analyte of interest remains bound to the sorbent. For example, a water or a weak organic solvent wash might be used. chromatographyonline.com

Elution: A specific solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte into a collection tube. For methoxyphedrine retained on a cation-exchange sorbent, elution would typically be achieved using a basic organic solvent, such as methanol containing ammonium hydroxide. chromatographyonline.com

The eluate is then often evaporated and reconstituted before analysis. SPE protocols can be automated, leading to high throughput and improved reproducibility. researchgate.net

Protein Precipitation Methods

For blood or plasma samples, the high concentration of proteins is a major issue, as they can interfere with analysis and clog chromatographic columns. researchgate.net Protein precipitation is a rapid and simple method to remove the bulk of these proteins. researchgate.net The technique involves adding a precipitating agent to the plasma sample, which denatures the proteins and causes them to fall out of solution.

Commonly used protein precipitating agents include:

Organic Solvents: Acetonitrile is widely used. Typically, two or three parts of cold acetonitrile are added to one part of plasma. researchgate.net The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant, which contains the analyte, is then collected for analysis.

Acids: Trichloroacetic acid (TCA) is another effective precipitating agent. nih.govnih.gov A small volume of a concentrated TCA solution is added to the sample, followed by vortexing and centrifugation.

Salts: High concentrations of salts like ammonium sulfate (B86663) or zinc sulfate can also be used to precipitate proteins. researchgate.net

While protein precipitation is fast and inexpensive, it may be less clean than LLE or SPE, as some endogenous components might remain in the supernatant. It can also lead to the loss of analytes that are highly bound to proteins. researchgate.net Despite these limitations, it is a widely used technique in high-throughput bioanalysis. nih.gov

Development of Immunoassay-Based Detection Methods for Screening in Research Settings

Immunoassay-based methodologies are pivotal in research settings for the preliminary screening of various compounds, including novel psychoactive substances. These tests are predicated on the highly specific binding interaction between an antibody and a target antigen (in this case, the drug molecule). scispace.comoup.comojp.gov Their application in research is valued for providing rapid and cost-effective initial results, which can guide more definitive analytical procedures. ojp.gov The fundamental principle often employed for small molecules like methoxyphedrine is the competitive immunoassay. In this format, the drug present in a biological sample competes with a labeled version of the drug for a limited number of specific antibody binding sites. The presence and concentration of the unlabeled drug from the sample are inversely proportional to the signal generated by the labeled drug, allowing for qualitative or semi-quantitative measurement. ojp.govojp.gov

The development of immunoassays for small molecules such as synthetic cathinones presents unique challenges. A primary issue is generating antibodies with high specificity and affinity for the target compound. Due to the structural similarities among different classes of designer drugs, a significant hurdle in the development and application of these assays is cross-reactivity. nih.govnih.gov Cross-reactivity occurs when the antibody binds to structurally related, non-target compounds, which can lead to a presumptive positive result in the absence of the actual target analyte. nih.govojp.gov

Research into the cross-reactivity of synthetic cathinones with existing commercial immunoassays, primarily those designed for amphetamines and methamphetamines, is extensive. nih.gov These studies are crucial for understanding the limitations and predictive value of these screening tools. For instance, reports indicate that the cross-reactivity of many designer drugs, including cathinone (B1664624) derivatives, is often low in standard amphetamine and methamphetamine assays. researchgate.net However, some assays exhibit notable cross-reactivity. One study found that while cross-reactivity was generally less than 2% for cathinone derivatives in two specific methamphetamine reagent kits, a different assay from OraSure demonstrated greater cross-reactivity for this class of compounds. In that particular assay, positive results for methedrone (methoxyphedrine), mephedrone (B570743), methcathinone (B1676376), methylone, flephedrone, and butylone (B606430) were observed at concentrations ranging from 40 to 450 ng/mL, with cross-reactivity values between 2% and 25%.

Conversely, immunoassays developed specifically for synthetic cathinones have also been evaluated. A kit from Randox targeting mephedrone and methcathinone was shown to detect various cathinone derivatives at concentrations as low as 150 ng/mL. researchgate.net A key finding was that this specific reagent did not significantly cross-react with other amphetamine-like compounds, suggesting its potential utility in distinguishing between these drug classes in research samples. researchgate.net

The data below, derived from a study evaluating the cross-reactivity of various cathinone derivatives in a commercial methamphetamine immunoassay, illustrates the variability in detection.

Table 1: Cross-Reactivity of Selected Cathinone Derivatives in an OraSure Methamphetamine Immunoassay

| Compound | Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| Methedrone (Methoxyphedrine) | 40 - 450 | 2 - 25 |

| Mephedrone | 40 - 450 | 2 - 25 |

| Methcathinone | 40 - 450 | 2 - 25 |

| Methylone | 40 - 450 | 2 - 25 |

| Flephedrone | 40 - 450 | 2 - 25 |

| Butylone | 40 - 450 | 2 - 25 |

This table is based on findings from a study where various cathinone derivatives produced positive results at concentrations within the specified range, yielding cross-reactivity between 2% and 25%.

These research findings underscore the critical importance of validating immunoassay screening results. The potential for both false-positive and false-negative outcomes necessitates the use of more specific, confirmatory analytical methods in a research context. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for confirming the presence and identity of specific compounds detected during initial immunoassay screening.

Structure Activity Relationships Sar and Computational Modeling

Elucidation of Key Structural Features Dictating Pharmacological Activity

The pharmacological activity of methoxyphedrine (B3270568), also known as methedrone or 4-methoxymethcathinone (4-MeOMC), is primarily dictated by its interactions with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. wikipedia.org As a member of the cathinone (B1664624) class, its structure is characterized by a phenethylamine (B48288) backbone with a ketone group at the β-carbon. wikipedia.org Key structural features that influence its activity include the substituents on the aromatic ring, the nature of the N-alkyl group, and the presence of the β-keto group.

The 4-methoxy group on the phenyl ring is a critical determinant of methoxyphedrine's pharmacological profile. This substitution significantly influences its potency and selectivity at the monoamine transporters. acs.org Compared to its non-methoxylated parent compound, methcathinone (B1676376), the addition of the 4-methoxy group alters its interaction with the transporter binding sites. acs.org Generally, for 4-substituted methcathinone analogs, the steric bulk of the substituent at the 4-position plays a significant role in determining selectivity between DAT and SERT. acs.org Larger substituents at this position tend to shift selectivity towards SERT. acs.org

The N-methyl group is another important feature. N-alkylation in cathinones can impact their potency and mechanism of action (releaser vs. inhibitor). In the case of methoxyphedrine, the N-methyl group is a common feature among many psychoactive cathinones.

Stereochemical Considerations and Enantiomeric Selectivity in Receptor Interactions

Methoxyphedrine possesses a chiral center at the α-carbon, meaning it exists as two stereoisomers (enantiomers): (R)-methoxyphedrine and (S)-methoxyphedrine. wikipedia.org It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties due to the stereospecific nature of biological receptors and enzymes. researchgate.net

While specific studies on the separated enantiomers of methoxyphedrine are limited, extensive research on the closely related compound mephedrone (B570743) (4-methylmethcathinone) provides valuable insights. For mephedrone, the (S)-enantiomer is a significantly more potent serotonin releaser at SERT than the (R)-enantiomer, while both enantiomers are releasers at DAT and NET with more comparable potencies. univie.ac.at This enantioselectivity is primarily observed at SERT. nih.gov The stereochemistry of mephedrone's metabolites also influences their activity, with the (S)-enantiomers of nor-mephedrone and 4-OH-mephedrone being more potent than their (R)-counterparts. univie.ac.at Given the structural similarity, it is highly probable that the enantiomers of methoxyphedrine also exhibit differential activity at monoamine transporters, particularly SERT. This highlights the importance of considering stereochemistry when evaluating the pharmacological profile of chiral cathinones.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using mathematical models. mmsl.cz These models can be used to predict the activity of new compounds and to understand the structural features that are important for a specific biological effect.

Development of QSAR Models for Binding Affinity and Potency

QSAR models have been developed for cathinone derivatives to predict their interaction with monoamine transporters. For a series of 4-substituted methcathinone analogs, including methoxyphedrine, QSAR studies have identified the volume of the substituent at the 4-position of the phenyl ring as a key structural determinant for selectivity between DAT and SERT. nih.gov These models have shown that as the volume of the 4-substituent increases, the selectivity of the compound shifts towards SERT. acs.org This relationship helps to explain the observed pharmacological profiles of different 4-substituted cathinones and can be used to predict the abuse potential of new analogs, as DAT selectivity is often associated with higher abuse liability. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques used to identify and design new molecules with desired biological activities. mmsl.czfrontiersin.org Virtual screening involves searching large databases of chemical compounds to find those that are likely to bind to a specific biological target. biomedpharmajournal.org This approach, often guided by pharmacophore models, can accelerate the discovery of novel ligands. nih.gov For monoamine transporters, virtual screening has been used to identify new inhibitors from large chemical libraries. nih.gov While specific virtual screening studies focusing on methoxyphedrine are not widely published, the principles of this approach are applicable to the design of novel cathinone derivatives with specific selectivity profiles for DAT, NET, and SERT.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions at a molecular level. biomolther.org Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov

Docking studies of cathinone analogs at the monoamine transporters have helped to identify key amino acid residues involved in their binding. nih.gov For instance, the positively charged amine of norepinephrine, a natural substrate, is known to form a salt bridge with a specific aspartate residue in the transporter. nih.gov It is likely that the amine group of methoxyphedrine engages in similar interactions. Modeling studies on 4-substituted methcathinone analogs have implicated specific amino acids in both DAT and SERT that may interact with the 4-substituent, influencing the compound's selectivity. nih.gov While detailed docking studies specifically for methoxyphedrine are not extensively available in the literature, the general binding modes of cathinones and phenethylamines to monoamine transporters provide a framework for understanding its interactions.

Comparative SAR Analysis with Related Cathinone and Phenethylamine Analogues

The SAR of methoxyphedrine can be better understood by comparing it to its structural analogs, such as mephedrone (4-methylmethcathinone) and methylone. These compounds differ from methoxyphedrine in the substituent at the 4-position of the phenyl ring.

Methoxyphedrine has been shown to be a potent inhibitor of the serotonin and norepinephrine transporters, but a weaker inhibitor of the dopamine transporter. wikipedia.org In comparison, mephedrone is a non-selective substrate for monoamine transporters. nih.gov A comparative study in mice showed that while both mephedrone and methoxyphedrine caused hyperlocomotion, they had divergent effects on anxiety-like behavior, which may be related to their different modulation of brain neurotransmitter levels. nih.gov Mephedrone led to a significant increase in both dopamine and serotonin levels, whereas methoxyphedrine primarily increased dopamine with a lesser effect on serotonin. nih.gov

Methylone, which has a methylenedioxy group at the 3- and 4-positions, is a more potent inhibitor of both serotonin and dopamine uptake compared to mephedrone and butylone (B606430). nih.gov The potency of these cathinone derivatives at the different monoamine transporters is a key factor in their distinct pharmacological effects. nih.gov

The following table summarizes the in vitro activity of methoxyphedrine and related compounds at human monoamine transporters.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Methoxyphedrine (Methedrone) | >10 | 0.98 | 0.48 |

| Mephedrone | 5.9 | 1.9 | 19.3 |

| Methylone | 0.64 | 2.01 | 0.23 |

Data for Methoxyphedrine from a study on its pharmacological profile. Data for Mephedrone and Methylone from comparative studies on cathinone derivatives.

The following table presents a comparative overview of the pharmacological actions of methoxyphedrine and its close analog, mephedrone.

| Feature | Methoxyphedrine (Methedrone) | Mephedrone |

| Primary Action | Monoamine Transporter Inhibitor | Monoamine Transporter Substrate (Releaser) |

| Effect on Dopamine Levels | 2-fold increase in nucleus accumbens and striatum | 2-fold increase in nucleus accumbens, 1.5-fold in frontal cortex |

| Effect on Serotonin Levels | 1.5-fold increase in hippocampus and striatum | 3-fold increase in nucleus accumbens |

| Behavioral Effect (Mice) | Anxiogenic-like effects | Anxiolytic-like effects |

Data derived from a comparative pharmacological evaluation in mice. nih.gov

Research Implications and Future Directions in Chemical Neuroscience

Contribution of Methoxyphedrine (B3270568) Hydrochloride Research to Understanding Monoaminergic Systems

Research into cathinone (B1664624) derivatives, including Methoxyphedrine Hydrochloride, contributes significantly to our understanding of monoaminergic systems—networks of neurons that utilize neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These systems are crucial for regulating mood, cognition, and motor functions, and are the targets for many therapeutic drugs and substances of abuse. frontiersin.org

Methoxyphedrine, also known as methedrone or by its chemical name (R,S)-2-Amino-1-(4-methoxyphenyl)-1-propanone, is structurally related to compounds known to interact with the monoaminergic system. mdma.ch Studies on its analogues reveal that these substances can alter brain chemistry primarily by interacting with monoamine transporters or enzymes. nih.gov For instance, the closely related compound para-methoxymethamphetamine (PMMA) has been shown to increase levels of dopamine and serotonin in the brain. omicsonline.org Many psychostimulants either block the reuptake of these neurotransmitters or cause their release, reversing the normal function of transporter proteins. nih.gov

A key finding from in vitro studies is that several substituted cathinones, including the class to which methoxyphedrine belongs, act as inhibitors of monoamine oxidase (MAO). mdma.ch MAO-A and MAO-B are enzymes responsible for breaking down monoamine neurotransmitters. Inhibition of these enzymes leads to increased availability of neurotransmitters in the synaptic cleft. omicsonline.org Research has demonstrated that (R,S)-2-Amino-1-(4-methoxyphenyl)-1-propanone hydrochloride shows inhibitory activity against both MAO-A and MAO-B. mdma.ch

The profile of action on different monoamine transporters can indicate a compound's potential effects. d-nb.info Drugs that selectively enhance dopamine and norepinephrine transmission are often associated with strong psychostimulant properties, while those also affecting serotonin may have different behavioral profiles. d-nb.info By studying compounds like this compound, researchers can dissect the specific roles of different monoaminergic pathways in producing complex behavioral effects.

Table 1: Effects of Methoxyphedrine and Related Compounds on the Monoaminergic System

| Compound/Class | Mechanism of Action | Observed/Potential Effects | References |

| This compound | Inhibitor of Monoamine Oxidase (MAO-A and MAO-B) | Increases availability of monoamine neurotransmitters. | mdma.ch |

| para-Methoxymethamphetamine (PMMA) * | Monoamine Oxidase (MAO) inhibitor; increases dopamine and serotonin. | Enhances catecholaminergic activity. | omicsonline.org |

| Substituted Cathinones | Monoamine uptake inhibitors and/or releasers. | Psychostimulant and empathogenic effects. | d-nb.infofrontiersin.org |

| Psychostimulants (general) | Inhibit reuptake or facilitate release of monoamines. | Alter function of plasmalemmal and vesicular monoamine transporters. | nih.gov |

Methodological Advancements and Innovations in Novel Psychoactive Substance (NPS) Research

The rapid emergence of hundreds of NPS worldwide presents significant analytical challenges, spurring innovation in detection and characterization methodologies. nih.govmdpi.com Research on compounds like this compound benefits from and contributes to these advancements.

Historically, identifying NPS has been difficult due to their novelty and the lack of certified reference standards. brjac.com.br Traditional methods like immunoassays, while useful for some drug classes, are often insufficient for the diverse and ever-changing landscape of NPS. cfsre.orgnih.gov This has driven the adoption of more sophisticated and reliable technologies. brjac.com.br

A major advancement is the use of high-resolution mass spectrometry (HRMS). nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are now fundamental tools in forensic toxicology for providing reliable identification and sensitivity for NPS and their metabolites. cfsre.orgnih.gov In forensic cases, identifying metabolites is crucial, as the parent compound may no longer be detectable in biological samples. ous-research.no

In vitro models, such as human liver microsomes, have also become essential tools. ous-research.no These models allow researchers to study the metabolism of NPS in a controlled environment, helping to identify active metabolites and understand how genetic variations (e.g., in CYP2D6 enzymes) might affect a drug's impact. ous-research.no

Table 2: Methodological Advancements in NPS Research

| Methodology | Application in NPS Research | Advantages | References |

| High-Resolution Mass Spectrometry (HRMS) | Confirmatory identification and quantification of NPS and their metabolites. | High sensitivity and reliability for novel compounds. | cfsre.orgnih.gov |

| Artificial Intelligence (AI) & Machine Learning | Prediction of pharmacological properties; identification of unknown substances. | Accelerates analysis and can predict emergence of new NPS. | mdpi.com |

| In Vitro Metabolism Models | Studying metabolic pathways and identifying active metabolites. | Allows for controlled study of metabolism without human testing. | ous-research.no |

| Advanced Chromatography (UHPLC-MS/MS) | Sensitive and selective analysis of NPS in various biological samples. | Enables detection of trace amounts of substances. | ous-research.no |

Ethical Considerations in the Conduct of Basic Science Research on Psychoactive Compounds

Basic science research involving psychoactive compounds is governed by stringent ethical principles to ensure the welfare of all involved. The core principles of beneficence (do good), non-maleficence (do no harm), autonomy (respect for persons), and justice (fairness) are paramount. nih.govnih.gov

A primary ethical challenge is obtaining meaningful informed consent. psychiatryonline.org For substances that can alter consciousness and perception, researchers must ensure that potential participants fully understand the purpose of the study, the potential risks, and the fact that the experience itself can be difficult to predict or describe. psychiatryonline.orgmonash.edu The process must be rigorous, potentially involving quizzing participants to ensure comprehension and allowing time for reflection before the study commences. nih.gov

Protecting vulnerable populations is another key concern. hhs.gov Research subjects may have pre-existing conditions that affect their decision-making capacity, requiring careful assessment to ensure they can consent for themselves. nih.gov

The potential for abuse or diversion of research compounds must also be managed. nih.gov Researchers have an ethical responsibility to implement protocols that mitigate these risks.

Furthermore, the principle of justice demands equitable access to research trials and any potential benefits that may arise from the research. monash.edu This includes ensuring diversity among study participants to reflect the broader population. monash.edu Researchers must also navigate the "hope vs. hype" dynamic, being careful not to overstate potential benefits, which could unduly influence a person's decision to participate. hhs.gov

Potential for Derivatization as Pharmacological Tools or Research Probes

A significant opportunity in chemical neuroscience is the derivatization of psychoactive compounds to create chemical probes. promega.co.uk A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study that target's function in complex biological systems like cells and organisms. promega.co.uk

This compound, as a compound known to interact with the monoaminergic system, could serve as a scaffold for creating such tools. By systematically modifying its chemical structure—a process known as derivatization—researchers can develop new molecules with tailored properties. nih.gov For example, one could synthesize a library of related compounds to explore structure-activity relationships (SAR), as has been done with other phenylisopropylamines to study their effects on MAO inhibition. mdma.ch